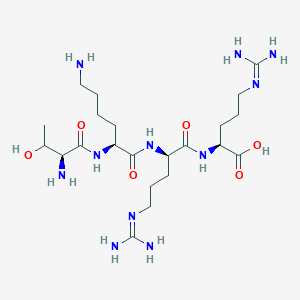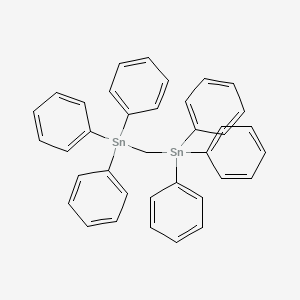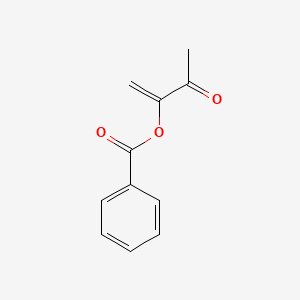
magnesium;butane;2-methanidylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;butane;2-methanidylpropane is an organometallic compound that combines magnesium with butane and 2-methanidylpropane. This compound is part of a broader class of organometallic compounds that are widely used in various chemical reactions and industrial applications due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium;butane;2-methanidylpropane typically involves the reaction of magnesium with organic halides. This process is carried out in an inert atmosphere to prevent unwanted reactions with moisture, oxygen, or carbon dioxide. Common solvents used in this reaction include diethyl ether and tetrahydrofuran, which provide a slightly polar medium in which the organometallic compound is soluble .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of excess magnesium and dilute solutions of the organic halide can help minimize side reactions and improve the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;butane;2-methanidylpropane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and other by-products.
Reduction: Can act as a reducing agent in certain reactions.
Substitution: Participates in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, oxygen, and various organic compounds. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield magnesium oxide, while substitution reactions can produce a variety of organometallic compounds .
Aplicaciones Científicas De Investigación
Magnesium;butane;2-methanidylpropane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of magnesium;butane;2-methanidylpropane involves its ability to act as a nucleophile in chemical reactions. The magnesium atom in the compound can donate electrons, making it highly reactive with electrophiles. This property allows it to participate in a wide range of chemical transformations, including the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to magnesium;butane;2-methanidylpropane include other organometallic compounds such as:
Grignard Reagents: Compounds like methylmagnesium bromide and phenylmagnesium chloride.
Dialkyl Magnesium Compounds: Such as diethylmagnesium and dimethylmagnesium.
Uniqueness
This compound is unique due to its specific combination of magnesium with butane and 2-methanidylpropane, which imparts distinct reactivity and properties compared to other organometallic compounds. Its ability to participate in a variety of chemical reactions makes it a valuable reagent in both research and industrial applications .
Propiedades
| 75872-88-7 | |
Fórmula molecular |
C8H18Mg |
Peso molecular |
138.53 g/mol |
Nombre IUPAC |
magnesium;butane;2-methanidylpropane |
InChI |
InChI=1S/2C4H9.Mg/c1-4(2)3;1-3-4-2;/h4H,1H2,2-3H3;1,3-4H2,2H3;/q2*-1;+2 |
Clave InChI |
XACJZSMVJYJEBT-UHFFFAOYSA-N |
SMILES canónico |
CCC[CH2-].CC(C)[CH2-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)
![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)


